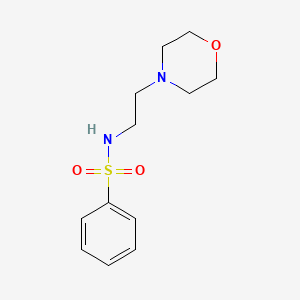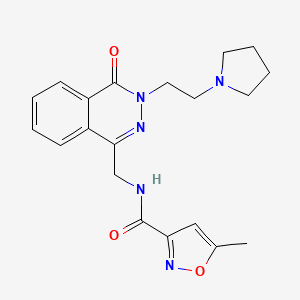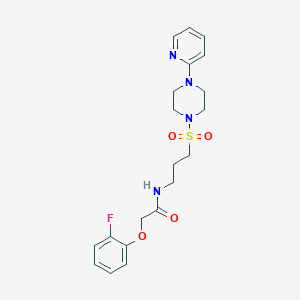![molecular formula C13H12FNO B2731354 2-{[(4-Fluorophenyl)amino]methyl}phenol CAS No. 198879-38-8](/img/structure/B2731354.png)
2-{[(4-Fluorophenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(4-Fluorophenyl)amino]methyl}phenol” is a solid compound with white or light yellow crystalline shape . It can dissolve in solvents such as ethanol and dichloromethane . It can be used as an antioxidant and an antimicrobial agent .
Synthesis Analysis
This compound can be synthesized by condensing benzaldehyde and 4-fluoroaniline under the catalysis of hydrochloric acid . The synthesis process results in 4-fluoroanilinomethylbenzaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C13H12FNO . The molecular weight of the compound is 217.24 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 118-119°C . The compound is soluble in solvents like ethanol and dichloromethane .Applications De Recherche Scientifique
Synthesis and Characterization
- A study on the synthesis and characterization of polyphenols derived from 4-fluorobenzaldehyde, including 2-{[(4-Fluorophenyl)amino]methyl}phenol, investigated their thermal stability, optical, electrochemical properties, and conductivity. This work highlights the compound's relevance in materials science and its potential applications in various physical properties (Kaya, Kamaci, & Arican, 2012).
Biomedical Research
- In biomedical research, compounds similar to this compound have been explored. For instance, the synthesis, characterization, biological evaluation, and DNA interaction studies of 4-aminophenol derivatives demonstrate potential antimicrobial and antidiabetic activities, indicating the possible biomedical applications of related compounds (Rafique et al., 2022).
Corrosion Inhibition
- A study on the corrosion inhibition properties of amine derivative compounds, including this compound, examined their effectiveness in protecting mild steel in acidic environments. This suggests the compound's utility in corrosion prevention in industrial applications (Boughoues et al., 2020).
Chemosensor Development
- The development of fluorescent chemosensors based on compounds like this compound has been reported. These chemosensors show potential for detecting various analytes, including metal ions and neutral molecules, demonstrating their application in analytical chemistry and environmental monitoring (Roy, 2021).
Polymer Science
- In polymer science, the synthesis, characterization, and thermal degradation of oligomers derived from this compound have been studied. These studies provide insights into the material properties and degradation behavior of such polymers, relevant for materials engineering and environmental studies (Kaya & Gül, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBLHUOEYLYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2731271.png)
![Methyl[2-(4-methylphenoxy)ethyl]amine](/img/structure/B2731273.png)
![2-[3'-(4-chlorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2731275.png)
![N-benzyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2731276.png)




![3-cyclopentyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2731284.png)
![N-[2-(ethanesulfonyl)ethyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2731285.png)

![2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2731287.png)


